2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one, also known as 8-methoxyguanosine, is a purine nucleoside analog. This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one typically involves the condensation of a purine derivative with a suitably protected ribose sugar. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. Commonly, the synthesis is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes steps such as purification by crystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one involves its interaction with various molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The compound may also interfere with signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: A closely related compound with similar structural features.
2-aminoadenosine: Another purine nucleoside analog with distinct biological activities.
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium iodide: Shares structural similarities but differs in its functional groups.
Uniqueness
The uniqueness of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one lies in its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C12H17N5O5 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
VKBDRYNPOJCCAX-DWVWSIQXSA-N |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)OC)N=C(NC2=O)N |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N |
Origin of Product |
United States |
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